Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol
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Overview
Description
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol is a complex organic compound with the molecular formula C34H27O2P. This compound is known for its unique structural properties, which include a tetraphenylphosphonium cation and a naphthalene-based anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol typically involves the reaction of tetraphenylphosphonium chloride with 3-hydroxynaphthalen-2-olate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenediols.
Substitution: Formation of alkylated naphthalenes.
Scientific Research Applications
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
Mechanism of Action
The mechanism of action of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol involves its interaction with cellular components. The tetraphenylphosphonium cation is known to target mitochondrial membranes, where it accumulates due to the negative inner transmembrane potential. This accumulation can lead to changes in mitochondrial function, which may contribute to its biological effects .
Comparison with Similar Compounds
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium iodide
- Tetraphenylphosphonium phenolate
Comparison: Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol is unique due to its combination of a tetraphenylphosphonium cation and a naphthalene-based anion. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its counterparts .
Properties
CAS No. |
502157-73-5 |
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Molecular Formula |
C44H35O4P |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
3-hydroxynaphthalen-2-olate;naphthalene-2,3-diol;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.2C10H8O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-20H;2*1-6,11-12H/q+1;;/p-1 |
InChI Key |
PPFXDXRONXWDFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C2C=C(C(=CC2=C1)O)O.C1=CC=C2C=C(C(=CC2=C1)O)[O-] |
Origin of Product |
United States |
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